3-Fluoro-pyrrolo[1,2-a]pyrimidine
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Overview
Description
3-Fluoro-pyrrolo[1,2-a]pyrimidine is a heterocyclic compound that combines a pyrrole ring with a pyrimidine ring, incorporating a fluorine atom at the third position. This compound is part of a broader class of fused heterocycles known for their diverse biological activities and potential therapeutic applications . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-pyrrolo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with fluorinated pyrimidine precursors. The process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-pyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[1,2-a]pyrimidines .
Scientific Research Applications
3-Fluoro-pyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-pyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The compound can inhibit or activate various signaling pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrimidine: Lacks the fluorine atom but shares a similar core structure.
Pyrazolo[1,5-a]pyrimidine: Contains a pyrazole ring fused with a pyrimidine ring.
Thieno[2,3-d]pyrimidine: Features a thiophene ring fused with a pyrimidine ring.
Uniqueness: 3-Fluoro-pyrrolo[1,2-a]pyrimidine is unique due to the presence of the fluorine atom, which significantly impacts its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
3-Fluoro-pyrrolo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolopyrimidine structure, which includes a fluorine atom that enhances its binding affinity to biological targets. The presence of fluorine is known to improve the compound's ability to form hydrogen bonds, thus affecting its interaction with enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom plays a significant role in modulating enzyme activity and receptor signaling pathways. The compound can act as either an inhibitor or an activator depending on its structural modifications and the nature of the target.
1. Medicinal Chemistry
This compound serves as a valuable building block in medicinal chemistry for synthesizing various pharmaceutical compounds. Notably, it has shown potential in:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds bearing this scaffold have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HT-29) cell lines .
- Enzyme Inhibition : The compound has been used to study enzyme interactions, particularly as inhibitors for protein kinases such as Janus Kinase 3 (JAK3), which is relevant in treating autoimmune diseases .
2. Neurological Disorders
Research has highlighted the potential of this compound derivatives in treating neurological disorders through their interaction with serotonin receptors. For example, certain derivatives have shown high affinity for 5-HT receptors, which are implicated in mood regulation and anxiety disorders .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
3-fluoropyrrolo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-4-9-7-2-1-3-10(7)5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRCLWTZHZNRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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